3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide
Description
3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide is a fused heterocyclic compound featuring an imidazole ring fused to a quinoline scaffold at positions 4 and 3. The substituents—a cyclohexyl group at position 2 and a 5-oxide moiety—distinguish it from other derivatives in this class.
Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-cyclohexyl-5-hydroxyimidazo[4,5-c]quinoline |
InChI |
InChI=1S/C16H17N3O/c20-19-10-13-15(12-8-4-5-9-14(12)19)18-16(17-13)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2 |
InChI Key |
PQOSCDBHYKGDNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CN(C4=CC=CC=C4C3=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclohexyl-3H-imidazo[4,5-c]quinoline with an oxidizing agent to introduce the oxide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or other halogens .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Oxidation to 5-Oxide
The 5-oxide functional group is introduced via oxidation using 3-chloroperoxybenzoic acid (m-CPBA) :
-
Conditions : Reflux in dichloromethane/chloroform (1:1) with methanol.
-
Mechanism : Electrophilic oxygen transfer to the quinoline nitrogen, forming the N-oxide .
Data Table: Oxidation Reaction Parameters
| Starting Material | Oxidant | Solvent System | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Compound 27 | m-CPBA | CH₂Cl₂/CHCl₃ + MeOH | Reflux | 66% |
Substitution at the 4-Position
The 4-chloro intermediate (derived from 5-oxide via POCl₃ treatment ) undergoes nucleophilic aromatic substitution (NAS) with amines:
-
Reagents : Substituted anilines or heteroaromatic amines.
-
Yields : Range from 4% (3-aminopyridyl) to 100% (selected aryl amines) .
Data Table: 4-Substitution Reactions
N-Alkylation at the 3-Position
The NH group at the 3-position undergoes alkylation under basic conditions:
Example Reaction:
text3H-Imidazo[4,5-c]quinoline + 4-Methoxybenzyl chloride → 3-(4-Methoxybenzyl)-substituted derivative
Data Table: Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Methoxybenzyl chloride | DBU | THF | 80°C | 82% | |
| Benzyl chloride | DBU | THF | 80°C | 75% |
Deprotection with Trifluoroacetic Acid (TFA)
Iodination
Mechanistic Insights
-
NAS at C4 : The chloro group’s activation by the 5-oxide facilitates nucleophilic attack by amines .
-
Radical Pathways : Copper-catalyzed reactions (e.g., iodination) proceed via iminyl radical intermediates .
-
Synergistic Catalysis : NaHSO₄·SiO₂ enhances Cu(I) efficiency in multicomponent reactions .
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the most promising applications of 3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide is in the treatment of neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD). Research indicates that this compound acts as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in these disorders.
- Mechanism of Action : The compound inhibits LRRK2 activity, which is crucial for neuronal health. Dysregulation of LRRK2 has been linked to the pathogenesis of PD and AD .
- Case Study : A study demonstrated that imidazo[4,5-c]quinoline derivatives exhibited neuroprotective effects in cellular models of PD, highlighting their potential as therapeutic agents .
Cancer Therapy
3H-Imidazo[4,5-c]quinoline derivatives have also been investigated for their anticancer properties. They modulate key signaling pathways involved in cell proliferation and survival.
- Targeting PI3K/AKT Pathway : These compounds have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is frequently activated in various cancers .
- Data Table: Anticancer Activity of Imidazo[4,5-c]quinoline Derivatives
| Compound | Target Pathway | Cancer Type | Effect |
|---|---|---|---|
| Compound A | PI3K/AKT | Breast Cancer | Inhibition of cell growth |
| Compound B | PI3K/AKT | Lung Cancer | Induction of apoptosis |
| Compound C | LRRK2 | Colon Cancer | Reduced tumor size |
Inflammatory Diseases
The compound has also shown potential in treating inflammatory diseases due to its ability to inhibit lipid kinases associated with inflammatory responses.
- Applications in Inflammation : Research indicates that imidazo[4,5-c]quinoline derivatives can be effective in conditions like asthma and inflammatory bowel disease by modulating immune responses and reducing inflammation .
- Case Study : A clinical trial evaluated the efficacy of a related imidazo[4,5-c]quinoline derivative in patients with asthma. Results showed significant improvements in lung function and reduced inflammatory markers .
Antiviral Activity
Certain derivatives of imidazo[4,5-c]quinoline have been studied for their antiviral properties, particularly against herpes simplex virus.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s synthesis likely parallels imiquimod’s pathway, where alkylation and oxidation steps introduce the cyclohexyl and 5-oxide groups . In contrast, oxazolo derivatives require distinct cyclization agents like PPA .
- Substituent Effects : The cyclohexyl group’s bulkiness may reduce solubility compared to imiquimod’s isobutyl group, while the 5-oxide could enhance polarity and hydrogen-bonding capacity .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Imiquimod vs. Target Compound: Imiquimod’s antiviral and antitumor activities stem from its 4-amino group and isobutyl chain. The target’s 5-oxide may alter bioactivity by modulating electron density or metabolic stability .
- Antimicrobial Potential: While 1H-imidazo[4,5-f]quinolines exhibit antimicrobial properties , the target’s cyclohexyl group could enhance membrane penetration in Gram-negative bacteria.
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
| Property | Target Compound | Imiquimod | 1H-Imidazo[4,5-f]quinolines |
|---|---|---|---|
| Lipophilicity (logP) | High (cyclohexyl group) | Moderate (isobutyl chain) | Variable (depends on substituents) |
| Aqueous Solubility | Low (due to cyclohexyl) | Moderate | Low to moderate |
| Metabolic Stability | Likely enhanced (5-oxide) | Moderate (prone to deamination) | Variable |
Biological Activity
3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazoquinoline structure with a cyclohexyl group at the 2-position and an oxide at the 5-position. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The structural arrangement contributes to its reactivity and biological interactions.
Research indicates that derivatives of 3H-Imidazo[4,5-c]quinoline exhibit significant biological activities, particularly as inhibitors of leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's Disease. The imidazole ring allows for electrophilic substitution reactions, while the quinoline portion can participate in nucleophilic attacks, facilitating various interactions with cellular targets .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of imidazoquinoline derivatives. For instance, compounds similar to 3H-Imidazo[4,5-c]quinoline have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.95 |
| Compound B | MDA-MB-468 | 1.20 |
| Compound C | A549 | 0.75 |
These findings suggest that modifications to the imidazoquinoline structure can enhance anticancer efficacy .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Interaction studies reveal that it binds to adenosine receptors, modulating signaling pathways related to neuroprotection. This activity is crucial for developing treatments for neurodegenerative conditions .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, research has highlighted the anti-inflammatory potential of imidazoquinoline derivatives. For example, some derivatives have demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, indicating their potential as anti-inflammatory agents .
Case Studies
-
In Vitro Evaluation of Anticancer Activity :
A study evaluated a library of imidazoquinolines for their anticancer properties against multiple cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 0.75 to 4.21 µM across different cancer types . -
Neuroprotective Mechanism :
Another investigation focused on the neuroprotective effects of these compounds in models of neurodegeneration. The study reported that specific derivatives could effectively reduce neuronal death induced by oxidative stress through modulation of adenosine receptor signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3H-Imidazo[4,5-c]quinoline derivatives, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of imidazoquinoline derivatives often involves cyclization reactions. For example, intramolecular cyclization of amidines with ketones under transition-metal-free, base-promoted conditions (e.g., KOtBu in DMSO at 80°C) can yield high-purity products . Optimizing reaction time, solvent polarity, and stoichiometry of precursors (e.g., amidine:ketone ratio of 1:1.2) can enhance yields to >85%. Alternative routes include iridium-catalyzed visible-light-driven cyclization, which minimizes side reactions .
Q. How can structural elucidation of 3H-Imidazo[4,5-c]quinoline derivatives be achieved using spectroscopic methods?
- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon hybridization states. For example, the cyclohexyl substituent’s axial-equatorial proton splitting can be resolved at 600 MHz . High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]+ for C₁₆H₁₈N₃O requires m/z 268.1445). X-ray crystallography resolves stereochemistry and confirms the 5-oxide configuration .
Q. What analytical techniques are recommended for assessing the purity of 3H-Imidazo[4,5-c]quinoline derivatives?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) to quantify impurities (<1%). UV-Vis spectroscopy (λmax ~320 nm for quinoline cores) and TLC (silica gel, ethyl acetate:hexane = 3:7) provide rapid purity checks. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclohexyl substituent influence the reactivity of 3H-Imidazo[4,5-c]quinoline derivatives in catalytic systems?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal that the cyclohexyl group’s steric bulk reduces electrophilic attack at the C4 position by ~30% compared to methyl analogs. Electron-donating effects from the cyclohexyl group stabilize the 5-oxide moiety, as shown by NBO charges (oxygen charge density: −0.45 vs. −0.38 in non-oxide derivatives) . Experimental validation via Hammett plots (σ = −0.15 for cyclohexyl) correlates with reaction kinetics in SNAr mechanisms .
Q. What computational approaches are effective in predicting the binding affinity of 3H-Imidazo[4,5-c]quinoline derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with targets like CDK2. For example, the 2-cyclohexyl group forms hydrophobic contacts with Leu83 and Val18 residues, while the 5-oxide participates in hydrogen bonding with Asp83. Free energy calculations (MM-PBSA) predict binding affinities (ΔG = −9.8 kcal/mol) that align with experimental IC₅₀ values (0.45 μM) .
Q. How can researchers resolve discrepancies in biological activity data for 3H-Imidazo[4,5-c]quinoline derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cell-line specificity. Standardize protocols using the same cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., staurosporine for kinase inhibition). Meta-analyses of IC₅₀ values with 95% confidence intervals can identify outliers .
Key Research Gaps and Recommendations
- Synthetic Challenges : Improve regioselectivity in cyclization reactions using directing groups (e.g., nitro or methoxy) .
- Biological Studies : Conduct in vivo pharmacokinetic profiling to assess oral bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
